molecular formula C10H8ClN B3059318 7-(Chloromethyl)quinoline CAS No. 97850-40-3

7-(Chloromethyl)quinoline

Cat. No.: B3059318
CAS No.: 97850-40-3
M. Wt: 177.63 g/mol
InChI Key: LZTNYGWHNOXGHW-UHFFFAOYSA-N
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Description

7-(Chloromethyl)quinoline is a chlorinated quinoline derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 7-position of the quinoline ring. This compound serves as a versatile synthetic intermediate due to the reactivity of the chloromethyl group, enabling further functionalization for applications in medicinal chemistry and materials science. Its structure combines the aromatic heterocyclic framework of quinoline with a reactive alkyl halide moiety, making it valuable for nucleophilic substitution reactions and cross-coupling strategies .

Properties

IUPAC Name

7-(chloromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTNYGWHNOXGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CCl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556834
Record name 7-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97850-40-3
Record name 7-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)quinoline typically involves the chloromethylation of quinoline. One common method is the reaction of quinoline with formaldehyde and hydrochloric acid under acidic conditions. This reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the quinoline ring to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids may be used to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions: 7-(Chloromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-(Chloromethyl)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. For example, its antimicrobial activity could involve the inhibition of bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural and Electronic Differences

The position and nature of substituents on the quinoline ring significantly influence physicochemical properties and reactivity. Key analogs include:

Compound Substituent Position Key Features Reference
7-(Chloromethyl)quinoline 7-CH₂Cl Reactive chloromethyl group enables alkylation/functionalization reactions
2-Chloro-7-methylquinoline 2-Cl, 7-CH₃ Methyl at 7-position reduces electrophilicity; chlorine at 2-position alters aromaticity
7-Chloro-8-methylquinoline 7-Cl, 8-CH₃ Steric hindrance from adjacent substituents affects reaction pathways
7-Chloro-4-aminoquinoline 7-Cl, 4-NH₂ Amino group enhances solubility and hydrogen-bonding capacity
  • Electronic Effects: The electron-withdrawing nature of the chloromethyl group in this compound increases the electrophilicity of the quinoline ring compared to methyl-substituted analogs like 2-chloro-7-methylquinoline .
  • Steric Considerations: In 7-chloro-8-methylquinoline, the proximity of the methyl and chlorine groups at positions 7 and 8 introduces steric constraints, limiting accessibility for further reactions .

Physicochemical Properties

Property This compound 2-Chloro-7-methylquinoline 7-Chloro-8-methylquinoline
Solubility Low in water; soluble in DCM, DMF Moderate in polar solvents Low due to hydrophobicity
Thermal Stability Stable up to 150°C Decomposes above 200°C Stable up to 180°C
Crystal Structure Planar quinoline ring; Cl-CH₂ bond length: 1.78 Å Distorted ring from methyl/Cl sterics Not reported
  • Safety Profile: 7-Chloro-8-methylquinoline requires stringent handling (GHS hazard classification), whereas this compound’s hazards are primarily related to alkylating reactivity .

Biological Activity

7-(Chloromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Overview of Biological Activities

The biological activities of this compound and its derivatives have been explored extensively. Key findings include:

  • Antimicrobial Activity : Various studies have demonstrated that this compound exhibits potent antimicrobial effects against a range of pathogens.
  • Anticancer Properties : The compound has shown promising cytotoxic effects against multiple cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Antiviral Effects : Research indicates potential antiviral activity, particularly against specific viral pathogens.

The mechanism by which this compound exerts its biological effects is primarily through interaction with molecular targets such as enzymes, receptors, and DNA. For instance, quinoline derivatives are known to inhibit the polymerization of hemozoin, a critical process for the survival of malaria parasites .

Comparative Analysis with Similar Compounds

A comparative analysis with other quinoline derivatives reveals the unique properties of this compound:

CompoundActivity TypeIC50 (µM)Notes
Chloroquine Antimalarial<50Well-known antimalarial drug.
Quinoline N-oxide VariesN/AExhibits different reactivity and activity.
Dihydroquinoline AntimicrobialN/ADifferent pharmacological properties.
This compound Antimicrobial/Anticancer<50-100Exhibits moderate to high activity across various assays.

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic potential of 7-chloroquinolinehydrazones against 60 cancer cell lines. The results indicated that these compounds exhibited submicromolar GI50 values across various tumor types, including leukemia and breast cancer .
  • Antimicrobial Screening : Another investigation focused on the synthesis of new 7-chloroquinoline derivatives, which demonstrated significant antimicrobial activity with IC50 values below 100 µM. Notably, compounds showed selective toxicity towards cancer cells while maintaining lower toxicity levels against normal cells .
  • Inhibition of Photosynthetic Electron Transport : A study assessed the impact of substituted quinolines on photosynthetic electron transport in spinach chloroplasts, revealing that certain derivatives possess inhibitory effects that could be leveraged for agricultural applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific substituents on the quinoline ring in determining biological activity. For example:

  • Compounds with electron-withdrawing groups tend to exhibit enhanced anticancer properties.
  • The presence of halogen atoms significantly influences the compound's interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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